Boc-Glu-Glu-Leu-Ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[[(2S)-4-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-5-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N3O10/c1-12(2)11-15(20(32)34-6)24-18(30)13(7-9-16(26)27)23-19(31)14(8-10-17(28)29)25-21(33)35-22(3,4)5/h12-15H,7-11H2,1-6H3,(H,23,31)(H,24,30)(H,25,33)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKPYQOKXLMHNY-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658434 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72903-33-4 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Boc-Glu-Glu-Leu-Ome

This guide provides a comprehensive technical overview of the protected tripeptide Boc-L-Glutamyl-L-Glutamyl-L-Leucine methyl ester (Boc-Glu-Glu-Leu-Ome). It is intended for researchers, scientists, and drug development professionals who utilize peptide chemistry in their work. This document delves into the molecule's structural intricacies, outlines a robust synthetic strategy, details methods for its analytical characterization, and discusses its applications in the broader context of biochemical and pharmaceutical research.

Molecular Structure and Physicochemical Properties

This compound is a synthetic tripeptide derivative. Its structure is fundamentally composed of three L-amino acids: two glutamic acid (Glu) residues followed by a leucine (Leu) residue. The peptide is modified with protecting groups at both its N-terminus and C-terminus, which are critical for its use as a stable building block in stepwise peptide synthesis.[1]

-

N-Terminus Protection : The α-amino group of the first glutamic acid residue is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group, meaning it can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other parts of the peptide.[2][3] This strategic protection is fundamental to the Boc-based strategy for solid-phase peptide synthesis (SPPS).[2][3]

-

C-Terminus Protection : The C-terminal carboxyl group of the leucine residue is protected as a methyl ester (-OMe). This esterification prevents the carboxyl group from participating in unwanted reactions during the coupling of subsequent amino acids.[4]

-

Side Chains : The two glutamic acid residues each possess a carboxylic acid group in their side chains (γ-carboxyl groups). In the specified structure, these side chains are unprotected. This is an important consideration for synthesis, as these functional groups may require their own orthogonal protection strategy if they are not intended to be reactive in subsequent steps.

-

Stereochemistry : All three amino acid residues possess L-stereochemistry, which is the naturally occurring configuration. The full IUPAC name, reflecting this stereochemistry, is methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-carboxybutanamido]-4-carboxybutanamido]-4-methylpentanoate.

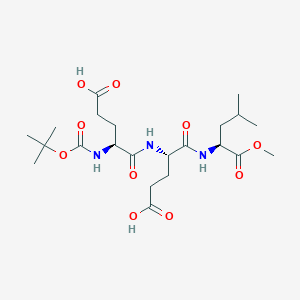

Structural Diagram

Caption: 2D representation of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₇N₃O₁₀ | [1] |

| Molecular Weight | 503.54 g/mol | [1] |

| CAS Number | 72903-33-4 | [1][5] |

| Appearance | White powder / solid | [1] |

| Purity | ≥97% (HPLC) | [1] |

| Storage Conditions | Store at -20°C to < -10°C | [1] |

Synthesis of this compound

The synthesis of this tripeptide is typically achieved through a stepwise, solution-phase or solid-phase approach, starting from the C-terminal residue (Leucine). Below is a representative solution-phase synthesis workflow, which offers high purity for moderate-scale synthesis. The core principle involves the sequential coupling of N-Boc protected amino acids, followed by the deprotection of the N-terminus to allow for the next coupling reaction.

Logical Workflow for Synthesis

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocol (Solution-Phase)

This protocol describes a plausible synthesis route. Note that the glutamic acid side chains are protected with benzyl (Bzl) groups, which are later removed. This is a common strategy to prevent side reactions.

Materials:

-

H-Leu-OMe·HCl (Leucine methyl ester hydrochloride)

-

Boc-L-Glu(OBzl)-OH (N-Boc-L-glutamic acid γ-benzyl ester)

-

Dicyclohexylcarbodiimide (DCC) or HATU

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd-C, 10%)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Standard workup and purification reagents.

Step 1: Synthesis of Boc-Glu(OBzl)-Leu-OMe

-

Dissolve H-Leu-OMe·HCl (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath.

-

Add DIEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.

-

Add Boc-L-Glu(OBzl)-OH (1.0 eq), HOBt (1.1 eq), and DCC (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide. Purify by flash chromatography if necessary.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-Glu(OBzl)-Leu-OMe from Step 1 in a solution of 25-50% TFA in DCM.[6]

-

Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The product is H-Glu(OBzl)-Leu-OMe·TFA.

Step 3: Synthesis of Boc-Glu(OBzl)-Glu(OBzl)-Leu-OMe

-

Dissolve the H-Glu(OBzl)-Leu-OMe·TFA salt (1.0 eq) from Step 2 in DCM and neutralize with DIEA (1.1 eq) at 0°C.

-

Repeat the coupling procedure described in Step 1, using Boc-L-Glu(OBzl)-OH (1.0 eq) as the amino acid to be coupled.

-

After workup and purification, the fully protected tripeptide is obtained.

Step 4: Side-Chain Deprotection

-

Dissolve the protected tripeptide from Step 3 in methanol.

-

Add a catalytic amount of 10% Pd-C.

-

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) for 6-12 hours until the reaction is complete (monitored by TLC or Mass Spectrometry).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purify by recrystallization or chromatography.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides.[7] The hydrophobic Boc group and the overall polarity of the peptide make it well-suited for separation on a C18 stationary phase.

Typical RP-HPLC Protocol:

-

Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Expected Result: A major peak corresponding to the product, with purity typically >97%.[1] Impurities might include deletion sequences (e.g., Boc-Glu-Leu-Ome) or incompletely deprotected material.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.

-

Mode: Positive ion mode.

-

Expected Ions: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 504.5. Other adducts such as the sodium adduct [M+Na]⁺ at m/z 526.5 may also be present.

-

Significance: This analysis provides definitive confirmation of the molecular formula and is a crucial check for the success of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure and the presence of the key functional groups.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Boc Group: A characteristic singlet at ~1.4 ppm integrating to 9 protons.

-

Leucine Side Chain: Doublets and a multiplet for the methyl and CH groups, respectively, in the 0.8-1.7 ppm range.

-

Glutamic Acid Side Chains: Multiplets for the β- and γ-CH₂ protons, typically between 1.8 and 2.5 ppm.

-

α-Protons: Multiplets for the Cα-H of each amino acid, usually found between 4.0 and 4.6 ppm.

-

Amide Protons: Broad signals or doublets for the -NH- protons, typically downfield between 6.5 and 8.5 ppm.

-

Methyl Ester: A singlet at ~3.7 ppm integrating to 3 protons.

-

Side-Chain COOH: Very broad signals, often >10 ppm, if not exchanging.

Applications in Research and Development

This compound is not typically an end-product therapeutic itself but serves as a crucial intermediate and building block in several areas of research.

-

Peptide Synthesis: Its primary role is as a fragment for the synthesis of larger, more complex peptides and small proteins. By creating and coupling protected fragments like this one, researchers can improve yields and simplify the purification of the final target molecule.[1]

-

Drug Development and Discovery: This tripeptide sequence may be part of a larger peptide designed to interact with a specific biological target. Peptides are increasingly important as therapeutics due to their high specificity and potency.[1] this compound can be used in the synthesis of peptide libraries for screening and identifying novel drug candidates.[1]

-

Biochemical Probes: The Glu-Glu-Leu sequence can be a recognition motif for certain enzymes or receptors. For instance, it has been explored as a possible substrate for studies on Vitamin K-dependent carboxylation. By incorporating this fragment into larger structures with labels or reporters, scientists can develop probes to study biological pathways.

-

Neuroscience Research: Glutamic acid is a key excitatory neurotransmitter. Peptides containing glutamic acid are often used in neuroscience to study glutamate receptors and develop neuroprotective agents.[1]

Conclusion

This compound is a well-defined, synthetically accessible protected tripeptide that holds significant value for chemical biologists and pharmaceutical scientists. Its structure, governed by the strategic placement of acid-labile (Boc) and ester protecting groups, makes it an ideal fragment for the convergent synthesis of complex peptides. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in advancing drug discovery and biochemical research.

References

- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.

- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- LibreTexts Chemistry. (2024, September 30). 26.7: Peptide Synthesis.

- BenchChem. (2025). A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH.

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link].

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

Sources

An In-Depth Technical Guide to the Chemical Properties and Function of Boc-Glu-Glu-Leu-OMe

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of peptide chemistry and its application in therapeutic development, protected peptide fragments are fundamental building blocks. This guide provides a comprehensive technical overview of the tripeptide derivative, N-tert-Butoxycarbonyl-L-γ-glutamyl-L-γ-glutamyl-L-leucine methyl ester, commonly referred to as Boc-Glu-Glu-Leu-Ome. As a Senior Application Scientist, the following sections will delve into the core chemical properties, a detailed synthesis protocol, and the functional significance of this molecule, grounding the discussion in established scientific principles and field-proven insights. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile chemical entity in their work.

Core Chemical Properties of this compound

This compound is a synthetic, protected tripeptide composed of two glutamic acid residues and one leucine residue. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester (OMe). These protecting groups are crucial for its application in stepwise peptide synthesis, preventing unwanted side reactions and controlling the sequence of amino acid coupling.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 72903-33-4 | [2] |

| Molecular Formula | C₂₂H₃₇N₃O₁₀ | [2] |

| Molecular Weight | 503.54 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Purity (typical) | ≥97% (HPLC) | [2] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [3] |

| Storage Conditions | Store at < -10 °C | [2] |

Structural Representation

The chemical structure of this compound is depicted below. The Boc group on the N-terminal glutamic acid provides acid-labile protection, while the methyl ester on the C-terminal leucine offers stability under various coupling conditions and can be removed by saponification.

Caption: Chemical structure of this compound.

Stability Profile

The stability of this compound is largely dictated by its protecting groups. The Boc group is sensitive to acidic conditions and will be cleaved to reveal the free N-terminal amine. This is a fundamental step in Boc-based solid-phase and solution-phase peptide synthesis.[4] The methyl ester at the C-terminus is susceptible to base-catalyzed hydrolysis. The peptide bonds themselves are generally stable under standard synthetic conditions but can be hydrolyzed under strong acidic or basic conditions, or by proteolytic enzymes. For long-term storage, it is recommended to keep the compound in a desiccated environment at low temperatures (< -10 °C) to prevent degradation.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a solution-phase peptide synthesis approach. This method allows for the purification of intermediates at each step, ensuring a high-purity final product. The following is a detailed, field-proven protocol for the synthesis of this protected tripeptide.

Synthesis Workflow

The overall workflow for the synthesis of this compound involves a stepwise coupling of the amino acid residues, starting from the C-terminus.

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established solution-phase peptide synthesis methodologies.[5][6]

Materials:

-

Boc-L-Glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH)

-

L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Boc-Glu(OBzl)-Leu-OMe (Dipeptide)

-

To a solution of Boc-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.1 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

In a separate flask, suspend H-Leu-OMe·HCl (1.0 eq) in anhydrous DCM and add DIPEA (2.2 eq) to neutralize the salt.

-

Add the neutralized H-Leu-OMe solution to the activated Boc-Glu(OBzl)-OH solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-Glu(OBzl)-Leu-OMe.

Step 2: Deprotection of the Dipeptide

-

Dissolve the purified Boc-Glu(OBzl)-Leu-OMe (1.0 eq) in a solution of 30-50% TFA in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.

-

The resulting H-Glu(OBzl)-Leu-OMe·TFA salt is typically used in the next step without further purification.

Step 3: Synthesis of Boc-Glu(OBzl)-Glu(OBzl)-Leu-OMe (Tripeptide)

-

Repeat the coupling procedure described in Step 1, using Boc-Glu(OBzl)-OH (1.0 eq) as the N-protected amino acid and the H-Glu(OBzl)-Leu-OMe·TFA salt (1.0 eq) as the amino component.

-

Purify the crude tripeptide by flash column chromatography.

Step 4: Final Deprotection of the Side Chains

-

Dissolve the purified Boc-Glu(OBzl)-Glu(OBzl)-Leu-OMe (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

The final product can be further purified by recrystallization or preparative HPLC if necessary.

Biological Function and Applications

This compound serves as a crucial intermediate in the synthesis of biologically active peptides for various research and therapeutic applications, particularly in the fields of oncology and immunology.[7]

Role in Cancer Immunotherapy

Synthetic peptides are critical tools in the development of cancer immunotherapies, including cancer vaccines and adoptive T-cell therapies.[8] Peptide fragments of tumor-associated antigens (TAAs) can be used to elicit an immune response against cancer cells. The Glu-Glu-Leu sequence is found in various proteins, and its incorporation into synthetic peptides can be relevant for mimicking or antagonizing protein-protein interactions involved in cancer progression. While direct applications of this compound in a marketed drug are not publicly documented, its constituent amino acids are significant in cancer biology. Glutamic acid and glutamine are key metabolites in cancer cell proliferation, making glutamic acid derivatives potential anticancer agents.[9][10] Leucine-rich peptides have also been investigated for their immunomodulatory and anticancer activities.[11]

This compound can be used as a building block in the synthesis of longer peptide epitopes for cancer vaccines. The presence of glutamic acid residues can influence the peptide's solubility and its interaction with MHC molecules, which is a critical step in T-cell activation.

Application in Immunomodulation

Peptides are increasingly being explored as immunomodulatory agents to either suppress or enhance the immune response.[12] Leucine-rich and lysine-rich peptides have been shown to inhibit lipopolysaccharide-induced inflammation.[13] The Glu-Glu-Leu sequence could be part of a larger peptide designed to modulate the activity of immune cells. For example, it could be incorporated into a synthetic peptide intended to mimic or block the interaction of a cytokine with its receptor.

Use as an Enzyme Substrate

The tripeptide sequence Glu-Glu-Leu can serve as a recognition motif for certain enzymes. For instance, peptidases may cleave at specific sites within or adjacent to this sequence. This compound can be used as a protected substrate in studies of enzyme kinetics and inhibitor screening. After deprotection, the resulting peptide can be used in assays to identify and characterize proteases involved in various physiological and pathological processes. For example, studies have investigated enzymes with catalytic carboxyl groups that recognize and cleave peptides containing glutamic acid.[14]

Experimental Protocols and Characterization

Characterization Techniques

The purity and identity of synthesized this compound must be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and intermediates. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common method.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the peptide. A characteristic of Boc-protected peptides in mass spectrometry is the potential for in-source decay, leading to the observation of a peak corresponding to the loss of the Boc group (-100 Da).[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the peptide and the presence of the protecting groups. The spectra of protected peptides can be complex, but key signals for the Boc group (a singlet around 1.4 ppm in ¹H NMR) and the methyl ester (a singlet around 3.7 ppm in ¹H NMR) should be identifiable.[13][17]

Protocol for Boc Deprotection in Peptide Synthesis

The removal of the N-terminal Boc group is a critical step in the stepwise elongation of a peptide chain.

-

Swell the Boc-protected peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM to remove excess TFA.

-

Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIPEA in DCM or DMF.

-

Wash the resin with DCM and then DMF to prepare for the next coupling step.[18]

Conclusion

This compound is a valuable and versatile protected tripeptide with significant applications in the synthesis of biologically active peptides. Its well-defined chemical properties and the established protocols for its synthesis and use make it an important tool for researchers in drug discovery and development. A thorough understanding of its synthesis, characterization, and potential applications, particularly in the promising fields of cancer immunotherapy and immunomodulation, is essential for leveraging its full potential in advancing scientific research and developing novel therapeutics.

References

-

GenScript. (n.d.). Synthetic Peptides in Cancer Immunotherapy Development. Retrieved from [Link]

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.

- Gaur, K., et al. (2012). Glutamic acid as anticancer agent: An overview. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 95-100.

- Wang, G., et al. (2020). Potential role of a series of lysine/leucine-rich antimicrobial peptide in inhibiting lipopolysaccharide-induced inflammation. Bioscience Reports, 40(11), BSR20202759.

-

MDPI. (n.d.). Short Peptides as Powerful Arsenal for Smart Fighting Cancer. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564.

-

ResearchGate. (n.d.). Synthesis of Peptides by Solution Methods. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) Boc-Leu-Gly-OMe. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tripeptides a) Cbz‐L‐Ala‐L‐Phe‐L‐Leu‐OEt and b).... Retrieved from [Link]

-

ResearchGate. (2016, April 29). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Retrieved from [Link]

-

PubMed Central. (2023, May 16). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

-

PubMed Central. (n.d.). Peptides and peptidomimetics as immunomodulators. Retrieved from [Link]

- Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.

-

PubChem. (n.d.). Boc-Phe-Leu-OMe. Retrieved from [Link]

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

- Google Patents. (n.d.). KR102177642B1 - Process for the Preparation of Tripeptide.

-

MDPI. (n.d.). Chemical and Synthetic Biology Approaches for Cancer Vaccine Development. Retrieved from [Link]

-

PubMed Central. (n.d.). Substrate-Selective Small-Molecule Modulators of Enzymes: Mechanisms and Opportunities. Retrieved from [Link]

-

PubMed Central. (2024, December 20). Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Glu(OMe)-OH [45214-91-3]. Retrieved from [Link]

-

PEPTIDE INSTITUTE, INC. (n.d.). Boc-Glu(OBzl). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Glu(OFm)-OH, CAS 123417-18-5. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure and function studies on enzymes with a catalytic carboxyl group(s): from ribonuclease T1 to carboxyl peptidases. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Cancer Vaccine Development: Protein Transfer of Membrane-Anchored Cytokines and Immunostimulatory Molecules. Retrieved from [Link]

-

springermedicine.com. (2004, January 6). Cancer vaccine development. Retrieved from [Link]

-

Drug Discovery News. (2007, September 9). Three-component cancer vaccines. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Carbohydrate-based cancer vaccines: Target cancer with sugar bullets. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. intavispeptides.com [intavispeptides.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. genscript.com [genscript.com]

- 9. rsc.org [rsc.org]

- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide-based materials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 14. Structure and function studies on enzymes with a catalytic carboxyl group(s): from ribonuclease T1 to carboxyl peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BOC-GLU(OBZL)-OH DCHA(13574-84-0) 13C NMR [m.chemicalbook.com]

- 18. benchchem.com [benchchem.com]

A Technical Guide to the Applications of Boc-Protected Peptides in Research

Introduction: The Enduring Legacy of the Boc Protecting Group in Peptide Chemistry

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to ensure the specific and directional formation of peptide bonds.[] Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group holds a significant place in the history and practice of peptide synthesis. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the more prevalent method in many laboratories due to its milder deprotection conditions, the Boc strategy remains an indispensable tool for specific and challenging synthetic endeavors.[2] This guide provides an in-depth technical overview of the applications of Boc-protected peptides in research, offering insights into the underlying chemistry, practical methodologies, and strategic advantages of this classic yet powerful approach.

The Boc/Bzl (tert-butoxycarbonyl/benzyl) method is a foundational technique in solid-phase peptide synthesis (SPPS), the groundbreaking methodology developed by R.B. Merrifield.[3] This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group of amino acids, in conjunction with more permanent, benzyl-based side-chain protecting groups that are cleaved under stronger acidic conditions.[4] This difference in acid lability is the cornerstone of the Boc strategy, enabling the selective deprotection and stepwise elongation of the peptide chain.[4] This guide will delve into the nuances of Boc chemistry, providing researchers, scientists, and drug development professionals with the knowledge to effectively leverage this technique in their work.

The Chemistry of Boc Protection and Deprotection

The success of any peptide synthesis strategy hinges on the delicate balance between robust protection and facile, selective deprotection. The Boc group, a tert-butyl carbamate, excels in this regard, offering stability to a wide range of reaction conditions while being readily removable under controlled acidic environments.

Mechanism of Boc Protection

The Boc group is typically introduced to the N-terminus of an amino acid through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[5][6] The amine of the amino acid acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

Mechanism of Boc Deprotection

The defining characteristic of the Boc group is its lability in the presence of acid. The deprotection is an acid-catalyzed hydrolysis of the carbamate.[7] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[] This is followed by the dissociation of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate.[] This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[8]

A critical aspect of Boc deprotection is the generation of the tert-butyl cation, which can potentially alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine.[9][10] To prevent these undesirable side reactions, scavengers such as anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection solution to trap the reactive carbocations.[8][9]

Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

Boc-SPPS remains a powerful technique, particularly for the synthesis of long and complex peptides, as well as those with a tendency to aggregate.[11][12] The following is a detailed breakdown of a typical Boc-SPPS cycle.

Experimental Protocol: A Standard Boc-SPPS Cycle

This protocol outlines the key steps for the addition of a single amino acid to a growing peptide chain on a solid support.

-

Resin Swelling: The peptide-resin from the previous cycle is thoroughly swollen in a suitable solvent, typically dichloromethane (DCM).

-

Boc Deprotection:

-

The resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 1-2 minutes for a pre-wash.[13]

-

The pre-wash solution is drained, and a fresh solution of 25-50% TFA in DCM is added, and the mixture is agitated for 20-30 minutes to ensure complete removal of the Boc group.[13]

-

When synthesizing peptides containing tryptophan, cysteine, or methionine, a scavenger such as 0.5% dithioethane (DTE) should be added to the TFA solution to prevent side reactions.[9]

-

-

Washing: The resin is washed multiple times with DCM to remove residual TFA and the cleaved Boc group byproducts. This is followed by a wash with isopropanol (IPA) to shrink the resin and help remove any remaining acid, and then again with DCM to re-swell the resin.[13]

-

Neutralization: The N-terminal ammonium salt formed during deprotection is neutralized to the free amine using a hindered base, most commonly a 5-10% solution of diisopropylethylamine (DIEA) in DCM.[4] This step is crucial for the subsequent coupling reaction to proceed efficiently. The resin is then washed again with DCM to remove excess base.

-

Amino Acid Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain. A common activation method involves the use of a carbodiimide reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency.

-

Washing: The resin is thoroughly washed with DCM and/or dimethylformamide (DMF) to remove excess reagents and byproducts from the coupling reaction.

-

Monitoring: The completion of the coupling reaction is typically monitored using a qualitative test, such as the ninhydrin (Kaiser) test, which detects the presence of free primary amines. A negative test indicates a successful coupling.

-

Capping (Optional): If the coupling reaction is incomplete, any unreacted N-terminal amines can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences in the final product.

This cycle is repeated for each amino acid in the desired peptide sequence.

Visualization of the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc-SPPS process.

Caption: A schematic representation of a single cycle in Boc-based solid-phase peptide synthesis.

Critical Considerations in Boc-SPPS

Resin Selection

The choice of solid support is crucial for the success of Boc-SPPS. The most classically used resin is the Merrifield resin, which is a chloromethylated polystyrene.[13] The first amino acid is typically attached to this resin as a cesium salt to minimize racemization.[13] For the synthesis of peptide amides, resins such as the benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin are employed.[13]

Side-Chain Protection: The Boc/Bzl Strategy

In Boc-SPPS, the side chains of reactive amino acids are protected with groups that are stable to the TFA used for Nα-Boc removal but can be cleaved simultaneously with the final peptide cleavage from the resin.[9] The most common strategy employs benzyl-based protecting groups.[2][3] This combination, known as the Boc/Bzl strategy, is not truly orthogonal since both protecting groups are acid-labile, but their differential sensitivity to acid strength allows for selective deprotection.[2][9]

Final Cleavage

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This requires the use of a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[2][11] The use of HF is a significant drawback of the Boc strategy as it is a highly toxic and corrosive substance that requires specialized equipment.[11] Alternative strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[9][12]

Strategic Advantages and Disadvantages of the Boc Approach

The choice between the Boc and Fmoc strategies is often dictated by the specific peptide sequence and the intended application.[2]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., TFA) | Base (e.g., piperidine) |

| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |

| Key Advantages | - Better for long or hydrophobic peptides prone to aggregation.[][12]- Acidic deprotection can disrupt secondary structures, improving solvation.[2]- Boc-amino acids are stable and easy to store.[3] | - Milder deprotection conditions.[2]- True orthogonality of protecting groups.[9]- Avoids the use of highly hazardous HF.[2] |

| Key Disadvantages | - Requires the use of hazardous strong acids (HF).[2][11]- Repetitive acid treatment can lead to side reactions. | - Aggregation can be an issue with hydrophobic sequences.- Piperidine can be problematic for some modifications. |

Applications Beyond Standard SPPS

The utility of Boc-protected amino acids and peptides extends beyond routine SPPS.

-

Solution-Phase Synthesis: The Boc strategy is still widely used in solution-phase peptide synthesis, particularly for the synthesis of peptide fragments that are later condensed to form larger peptides or small proteins.[] Boc-protected peptide fragments often have better solubility and crystallinity, which facilitates their purification.[]

-

Drug Discovery and Development: Boc-protected amino acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including peptide drugs, peptidomimetics, and other complex organic molecules.[14][][16] Their controlled reactivity is essential for the precise construction of active pharmaceutical ingredients.[17][18] The Boc group can be used to modify the properties of amino acids to enhance the bioavailability and efficacy of peptide-based drugs.[] Recent research has also explored the potential of Boc-protected dipeptides as broad-spectrum antibacterial agents.[19]

-

Biomaterial Development: The self-assembly properties of certain Boc-protected peptides are being investigated for the creation of novel biomaterials with tailored functionalities.[19]

Conclusion

The Boc protection strategy, while one of the original methods in solid-phase peptide synthesis, has demonstrated remarkable longevity and continues to be a valuable and often essential tool in the peptide chemist's repertoire. Its particular strengths in the synthesis of long, difficult, and hydrophobic sequences ensure its continued relevance.[][12] While the hazards associated with the use of strong acids necessitate careful handling and specialized equipment, the advantages offered by the Boc strategy in specific research and development contexts are undeniable. A thorough understanding of the underlying chemistry and practical considerations of Boc-protected peptides empowers researchers to tackle challenging synthetic targets and advance the frontiers of peptide science and drug discovery.

References

-

Wikipedia. (2023, October 28). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]

-

Adesina, M. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1234. [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Jinxiang Chemical. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

-

PubMed. (2025, January). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved from [Link]

-

RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]

Sources

- 2. benchchem.com [benchchem.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. genscript.com [genscript.com]

- 16. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to the Procurement and Application of Boc-Glu-Glu-Leu-OMe

An In-depth Technical Guide for Drug Development and Peptide Synthesis Professionals

Abstract

This guide provides a comprehensive technical overview of Boc-Glu-Glu-Leu-Ome, a protected tripeptide derivative essential for advanced chemical synthesis. As a key building block, its proper sourcing, validation, and application are critical to the success of complex research projects in drug development, oncology, immunology, and neuroscience.[1] This document serves as a detailed manual for researchers, outlining the compound's chemical significance, providing a framework for supplier qualification, detailing protocols for incoming quality control, and discussing its primary application as a synthetic intermediate.

Chemical Profile and Scientific Significance

This compound, with the systematic name N-(tert-Butoxycarbonyl)-L-Glutamyl-L-Glutamyl-L-Leucine methyl ester, is a fully protected tripeptide. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester (OMe). The Boc group is an acid-labile protecting group, making it a cornerstone of modern peptide synthesis for its stability under various conditions and ease of removal under mild acidic conditions.[]

This specific peptide derivative is not typically used as a direct bioactive agent but rather as a crucial intermediate or building block in the synthesis of more complex peptides, peptide libraries, and peptide-based drugs.[1][3] Its structure allows for the controlled, sequential addition of other amino acids or molecular moieties once the protecting groups are selectively removed. This control is fundamental in creating targeted therapies, diagnostic agents, and research tools with high specificity.[1][4]

Key Chemical Properties:

-

Molecular Formula: C₂₂H₃₇N₃O₁₀[1]

-

Molecular Weight: 503.54 g/mol [1]

-

Appearance: Typically a white powder[1]

-

CAS Number: 72903-33-4[1]

Sourcing and Supplier Qualification

The procurement of high-purity chemical intermediates is a critical, rate-limiting step in research and development. The quality of the starting material directly impacts the yield, purity, and reproducibility of subsequent synthetic steps.

2.1. Identifying Potential Suppliers

A number of chemical suppliers specialize in amino acids, peptide reagents, and complex building blocks. When sourcing this compound, researchers should look for companies with a strong track record in peptide chemistry.

| Supplier | Purity Specification | Notes |

| Chem-Impex | ≥ 97% (HPLC)[1] | Offers the product as a versatile peptide derivative for drug development and peptide synthesis.[1] |

| ChemicalBook | Varies by lister | A marketplace that aggregates multiple suppliers; requires careful vetting of the actual manufacturer. |

| Various Custom Synthesis Labs | Typically ≥95% or as per custom request | Many companies like BOC Sciences offer a range of Boc-protected amino acids and can synthesize specific peptide sequences upon request. |

2.2. The Criticality of the Certificate of Analysis (CoA)

A supplier should never be selected based on price alone. The Certificate of Analysis (CoA) is the most important document for qualifying a new vendor or a new lot of material.

A comprehensive CoA for this compound must include:

-

Identity Confirmation: Mass Spectrometry (MS) data showing the measured molecular weight matching the theoretical mass (503.54 Da).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) chromatogram indicating the purity level, typically ≥97%.[1] The chromatogram should show a single major peak with minimal impurities.

-

Appearance and Solubility: Confirmation of physical state (e.g., white powder) and solubility in specified solvents.

-

Lot Number and Date of Analysis: Essential for traceability and quality management.

Incoming Quality Control and Validation Protocol

Trustworthiness in research is built on self-validating systems. Upon receiving any chemical reagent, especially a complex intermediate, independent verification is paramount. This protocol ensures the material meets the specifications required for your experiments.

3.1. Workflow for Incoming QC

The following workflow provides a systematic approach to validating a new batch of this compound.

3.2. Step-by-Step QC Protocol

Objective: To confirm the identity and purity of newly received this compound.

Materials:

-

This compound (sample)

-

Acetonitrile (ACN), HPLC grade

-

Water with 0.1% Formic Acid, HPLC grade

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a C18 column

-

Mass Spectrometer (e.g., ESI-Q-TOF)

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh approximately 1 mg of the peptide.

-

Dissolve in a known volume of ACN to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~50 µg/mL with 50:50 ACN:Water.

-

-

HPLC Purity Analysis:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 214 nm.

-

Analysis: Integrate the peak areas. The main peak area as a percentage of the total area should be ≥97%.

-

-

Mass Spectrometry Identity Confirmation:

-

Divert the flow from the HPLC to an ESI-MS instrument.

-

Mode: Positive Ion Electrospray (ESI+).

-

Analysis: Look for the protonated molecular ion [M+H]⁺.

-

Theoretical Mass (M): 503.54 Da

-

Expected Ion [M+H]⁺: 504.25 m/z

-

-

The presence of this ion at the correct retention time confirms the identity of the compound.

-

Application in Peptide Synthesis

This compound is primarily a synthetic intermediate. Its protected state prevents unwanted side reactions during the coupling of other amino acids.[][] The typical use case involves selective deprotection at either the N-terminus (removing Boc) or the C-terminus (hydrolyzing the methyl ester) to allow for further chain elongation.

4.1. Synthetic Strategy: N-Terminal Deprotection

The Boc group is sensitive to acid. A common and effective method for its removal is treatment with trifluoroacetic acid (TFA).

Sources

Introduction: The Indispensable Role of the Boc Protecting Group

An In-depth Technical Guide to the Safe Handling and Application of Boc-Protected Amino Acids

In the intricate field of peptide synthesis and complex organic chemistry, the ability to selectively mask and unmask reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group stands as one of the most crucial and widely utilized protecting groups for amines.[1][2] Introduced in the late 1950s, its popularity stems from a unique combination of stability and controlled lability.[2][3] Boc-protected amino acids are stable under a variety of conditions, including exposure to bases, nucleophiles, and catalytic hydrogenolysis, making them compatible with numerous synthetic steps.[] However, the Boc group can be readily and cleanly removed under mild acidic conditions, a characteristic that forms the bedrock of its utility in orthogonal synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[3][][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling of Boc-protected amino acids. It moves beyond mere procedural descriptions to elucidate the underlying chemical principles that govern their stability, reactivity, and associated hazards, ensuring a culture of safety and experimental success.

Section 1: Core Chemical Properties and Hazard Identification

A foundational understanding of the chemical nature of Boc-protected amino acids is essential for accurate risk assessment. While the compounds themselves are generally of low toxicity, significant hazards arise from the reagents used in their application and, critically, from the byproducts of the deprotection reaction.

Stability and Reactivity Profile

The Boc group's effectiveness is rooted in its steric bulk and electronic properties. It is exceptionally stable in the presence of:

-

Bases and Nucleophiles: Resistant to alkaline hydrolysis and various nucleophilic reagents.[6][]

-

Reducing Agents: Stable to catalytic hydrogenolysis conditions used to cleave other protecting groups like carboxybenzyl (Cbz).[3][]

This stability allows for selective manipulation of other functional groups within a molecule without disturbing the protected amine. The primary reactivity concern is its deliberate cleavage under acidic conditions.

The Deprotection Reaction: A Source of Potential Hazards

The removal of the Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent such as dichloromethane (DCM).[1][7][8] The acid-catalyzed mechanism proceeds via protonation of the carbamate, leading to its fragmentation.

This reaction, while efficient, generates three key species that must be managed:

-

The Deprotected Amine: The desired product.

-

Carbon Dioxide (CO₂): A gaseous byproduct.

-

Isobutylene/tert-Butyl Cation: Isobutylene is a flammable gas, which is formed from the highly electrophilic tert-butyl cation intermediate.[9]

Primary Hazards:

-

Gas Evolution: The production of CO₂ and isobutylene can cause significant pressure buildup in a closed system, posing a serious risk of vessel rupture or explosion. All deprotection reactions must be performed in an open or vented vessel. [1][7]

-

Corrosive Reagents: Acids such as TFA and HCl are highly corrosive and can cause severe chemical burns upon contact with skin or eyes and are harmful if inhaled.[10]

-

Alkylation Side Reactions: The reactive tert-butyl cation can alkylate nucleophilic side chains on the peptide, particularly tryptophan and cysteine. This is an experimental hazard that compromises product purity. The addition of "scavengers" like thiols is often necessary to trap this reactive intermediate.[6][11]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to rigorous safety protocols is non-negotiable when working with Boc-amino acids and their associated reagents.

Engineering Controls

-

Chemical Fume Hood: All weighing of powdered amino acids and all reactions involving volatile solvents (DCM) and corrosive acids (TFA, HCl) must be conducted inside a certified chemical fume hood to prevent inhalation of dusts and vapors.[10][12]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[13]

Personal Protective Equipment (PPE)

A standard PPE ensemble is required at all times:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. When handling larger quantities of corrosive acids, a full face shield should be worn in addition to goggles.[10]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination occurs.[10]

-

Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

-

Respiratory Protection: Generally not required when work is performed in a fume hood. However, for emergency situations like a large spill, a respirator with an appropriate acid gas cartridge may be necessary.[13]

Section 3: Storage and Stability

Proper storage is critical to maintain the chemical integrity of Boc-protected amino acids and ensure their long-term viability.

General Storage Conditions

Most Boc-protected amino acids are stable, crystalline solids that can be stored for extended periods without decomposition.[] However, best practices dictate the following:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Prevents potential degradation from heat and moisture. |

| Atmosphere | Keep containers tightly closed. | Protects from atmospheric moisture and contaminants.[10] |

| Light | Store in opaque containers or away from direct light. | While most are not acutely light-sensitive, this is a general best practice. |

Note: Certain specialized reagents used for Boc protection, such as BOC-ON, require refrigerated or freezer storage (-20°C) to prolong their shelf life.[14]

Chemical Incompatibilities

-

Strong Acids: Will cause premature deprotection. Store separately from acid stocks.

-

Strong Oxidizing Agents: Avoid contact with strong oxidizers.

Section 4: Key Experimental Protocols

The following protocols are designed as self-validating systems, incorporating safety checks and explanations at each critical step.

Workflow Diagram: Safe Handling of a New Boc-Amino Acid

This diagram outlines the logical flow from receiving a new reagent to its safe incorporation into the laboratory workflow.

Caption: Workflow for receiving and handling a new Boc-protected amino acid.

Protocol 1: Step-by-Step Guide for Weighing and Dissolving

-

Preparation: Before handling the reagent, review the specific Safety Data Sheet (SDS). Don all required PPE (lab coat, gloves, safety glasses).

-

Work Area: Perform all manipulations within a chemical fume hood. Place a weigh boat on an analytical balance and tare it.

-

Dispensing: Carefully open the reagent container. Use a clean spatula to transfer the desired amount of the powdered Boc-amino acid to the weigh boat. Avoid generating dust.

-

Sealing: Immediately and securely recap the primary reagent container. This is a critical step to prevent contamination and exposure.

-

Transfer: Carefully transfer the weighed powder into the reaction vessel.

-

Dissolution: Add the appropriate solvent (e.g., DCM, THF, DMF) to the reaction vessel as specified by your experimental procedure.

-

Cleanup: Dispose of the used weigh boat and any contaminated materials (e.g., wipes) in the designated solid chemical waste container. Wipe down the spatula and the balance area.

Protocol 2: Step-by-Step Guide for a Standard Boc Deprotection

Causality: This protocol uses an excess of trifluoroacetic acid (TFA) to rapidly and completely cleave the acid-labile Boc group. Dichloromethane (DCM) is a common solvent that dissolves both the protected and deprotected species. The key safety principle is managing the corrosive acid and the gas evolved during the reaction.

-

Preparation: Don appropriate PPE, including chemical splash goggles. Ensure the reaction will be performed in a fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected amino acid or peptide in DCM.

-

Cooling (Optional but Recommended): Cool the flask in an ice bath (0 °C). This helps to control the reaction rate and minimize potential side reactions.

-

Acid Addition: CRITICAL: Slowly and carefully add the deprotection solution (e.g., a 25-50% solution of TFA in DCM) to the stirring reaction mixture.[8] NEVER add the solution to a sealed container.

-

Venting: Ensure the reaction flask is open to the atmosphere (e.g., via a drying tube, not a sealed stopper) to allow the evolved CO₂ and isobutylene gas to vent safely within the fume hood.[1][7] You may observe bubbling as the reaction proceeds.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for the prescribed time (typically 30-60 minutes), monitoring by TLC or LC-MS.

-

Workup: Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting amine is often isolated as a TFA salt.

Safety Decision Tree for Boc Deprotection

This diagram provides a logical framework for ensuring safety during the critical deprotection step.

Caption: A decision-making diagram for conducting a safe Boc deprotection.

Section 5: Waste Disposal and Emergency Procedures

Waste Management

-

Solid Waste: Unused Boc-amino acids, contaminated spatulas, weigh boats, and gloves should be disposed of in a clearly labeled, sealed container for solid chemical waste.

-

Liquid Waste: Halogenated solvents (like DCM) and non-halogenated solvents must be collected in separate, labeled waste containers. Acidic waste solutions should be neutralized with caution (slow addition of a base like sodium bicarbonate in a fume hood) before being collected in the appropriate aqueous waste container, or disposed of in a dedicated acid waste container as per institutional policy.

Spill Response

-

Minor Spill (Solid): If a small amount of powdered Boc-amino acid is spilled within the fume hood, gently sweep it up with a brush and dustpan, avoiding dust creation, and place it in the solid waste container.[10] Wipe the area with a damp cloth.

-

Minor Spill (Liquid/Acid): For small spills of TFA or DCM solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). Place the contaminated absorbent in a sealed bag or container and dispose of it as hazardous waste.[13]

-

Major Spill: In the event of a large spill, especially outside of a fume hood, evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent the spill from entering drains.[10][12]

Conclusion

Boc-protected amino acids are foundational tools in modern chemistry, enabling the synthesis of complex molecules that drive scientific discovery and drug development. Their widespread use, however, necessitates a profound respect for the potential hazards associated not just with the compounds themselves, but with the entire chemical workflow in which they are employed. By integrating a deep understanding of the underlying chemical principles with rigorous adherence to safety protocols, researchers can harness the power of these reagents effectively, efficiently, and, most importantly, safely.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

-

APPLICHEM. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Compo Expert. (2023). Material Safety Data Sheet - Basfoliar Amino Premium. Retrieved from [Link]

-

BC Fertilis Panama. (2024). SAFETY DATA SHEET 1325-AMINO ACID 40%. Retrieved from [Link]

Sources

- 1. BOC Protection and Deprotection [bzchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. BOC deprotection [ms.bzchemicals.com]

- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: A Practical Guide to the Solid-Phase Synthesis of Boc-Glu-Glu-Leu-OMe

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrield, has become the cornerstone of peptide and protein chemistry.[1][2] By anchoring the C-terminal amino acid to an insoluble resin, SPPS allows for the stepwise elongation of a peptide chain, with the significant advantage that excess reagents and byproducts can be simply washed away by filtration.[][4] This methodology streamlines the synthesis process, enhances reaction efficiency through the use of excess reagents, and enables automation.[5]

This application note provides a detailed, field-proven protocol for the synthesis of the protected tripeptide, Boc-Glu-Glu-Leu-Ome, utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This strategy employs the acid-labile Boc group for temporary Nα-amino protection and more robust, benzyl-based groups for permanent side-chain protection, which are typically removed in the final cleavage step.[6][7] The target peptide serves as an excellent model for illustrating the fundamental cycle of Boc-SPPS, including specific considerations for incorporating acidic residues like glutamic acid.

Principle of the Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is a classic and robust method for SPPS.[7] The synthesis cycle is built upon a key difference in acid lability: the Nα-Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups (e.g., Benzyl ester for Glutamic Acid) and the resin linker require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[1][6][8]

The synthesis proceeds through a repeated four-step cycle for each amino acid addition:

-

Deprotection: Removal of the temporary Nα-Boc group with TFA to expose a free amine.[9][10]

-

Neutralization: The resulting ammonium salt is neutralized with a hindered organic base, typically diisopropylethylamine (DIEA), to generate the reactive free amine.[6][8]

-

Coupling: The carboxyl group of the incoming Nα-Boc-protected amino acid is activated and reacted with the free amine of the resin-bound peptide to form a new peptide bond.[4]

-

Washing: The resin is thoroughly washed to remove all excess reagents and soluble byproducts, ensuring the purity of the growing peptide chain.[6]

This cycle is repeated until the desired peptide sequence is assembled. A crucial aspect of ensuring the fidelity of the synthesis is the monitoring of reaction completion, for which the Kaiser test (ninhydrin test) is a highly sensitive and reliable method for detecting free primary amines.[11][12][13]

Materials and Reagents

| Reagents | Supplier | Grade |

| Merrifield Resin (1% DVB, 100-200 mesh) | Sigma-Aldrich | Synthesis Grade |

| Boc-Leu-OH | AAPPTec | Synthesis Grade |

| Boc-Glu(OBzl)-OH | Sigma-Aldrich | ≥98.0% |

| Diisopropylcarbodiimide (DIC) | Aapptec | Synthesis Grade |

| 1-Hydroxybenzotriazole (HOBt) | ChemPep | Synthesis Grade |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade |

| Diisopropylethylamine (DIEA) | Sigma-Aldrich | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |

| Dimethylformamide (DMF) | Fisher Scientific | ACS Grade |

| Isopropanol (IPA) | Fisher Scientific | ACS Grade |

| Anhydrous Hydrogen Fluoride (HF) | [Specialty Gas Supplier] | Anhydrous |

| Anisole | Sigma-Aldrich | Reagent Grade |

| Diethyl ether (peroxide-free) | Fisher Scientific | ACS Grade |

| Kaiser Test Kit Reagents | AAPPTec | N/A |

Note: All solvents should be of peptide synthesis grade (anhydrous) where appropriate.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for a 0.2 mmol synthesis scale.

Phase 1: Preparation of Boc-Leu-Merrifield Resin

Rationale: The synthesis begins by anchoring the C-terminal amino acid, Leucine, to the solid support. The Merrifield resin, a chloromethylated polystyrene, is a classic support for Boc-SPPS.[9] The cesium salt method is employed for esterification as it proceeds under mild conditions, minimizing racemization.[9]

-

Cesium Salt Preparation:

-

Dissolve Boc-Leu-OH (0.4 mmol, 2.0 eq.) in ethanol (EtOH, ~2 mL/mmol).

-

Add water (~0.5 mL/mmol) and adjust the pH to 7.0 using 2 M aqueous Cs₂CO₃.

-

Remove the solvent by rotary evaporation. Co-evaporate twice with dioxane to ensure the salt is anhydrous.

-

-

Resin Swelling:

-

Place Merrifield resin (0.2 mmol scale, assuming ~1.0 meq/g substitution) in a peptide synthesis vessel.

-

Swell the resin in DCM (10 mL/g) for 1 hour, then wash three times with DMF.

-

-

Loading Reaction:

-

Dissolve the dried Boc-Leu-Cs salt in DMF (5-10 mL).

-

Add the solution to the swelled resin.

-

Heat the reaction mixture at 50°C overnight with gentle agitation.

-

-

Washing and Capping:

-

After cooling, filter the resin and wash sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

-

Scientist's Note: To block any unreacted chloromethyl sites and prevent the formation of deletion sequences, it is advisable to perform a capping step (e.g., with a solution of acetic anhydride/DIEA in DCM).

-

Wash the resin with methanol (3x) and dry in vacuo. Determine the final substitution level via a suitable method (e.g., picric acid titration).

-

Phase 2: Peptide Chain Elongation Cycle

This cycle is performed twice: first to couple Boc-Glu(OBzl)-OH, and second to couple another Boc-Glu(OBzl)-OH.

Cycle for Boc-Glu(OBzl)-OH Coupling:

-

Resin Swelling: Swell the Boc-Leu-Resin in DCM (10 mL/g) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM (v/v) for 2 minutes (pre-wash).[9]

-

Drain, and add a fresh solution of 50% TFA in DCM. Agitate for 25-30 minutes.[9][14]

-

Rationale: TFA is a moderately strong acid that selectively cleaves the Boc group without affecting the benzyl-based side-chain protection or the resin linkage.[1][6]

-

Filter and wash the resin with DCM (3x) and IPA (2x) to remove residual acid.[9]

-

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Treat the resin with 10% DIEA in DCM (v/v) for 5-10 minutes (2x).[8]

-

Rationale: Neutralization of the N-terminal ammonium salt is critical for the subsequent coupling reaction, as the free amine is the active nucleophile. DIEA is a hindered base that minimizes side reactions.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

-

-

Kaiser Test (Pre-Coupling):

-

Amino Acid Coupling:

-

Pre-activation: In a separate flask, dissolve Boc-Glu(OBzl)-OH (3.0 eq., 0.6 mmol) and HOBt (3.0 eq., 0.6 mmol) in DMF. Cool the solution to 0°C. Add DIC (3.0 eq., 0.6 mmol) and allow the mixture to pre-activate for 10 minutes.

-

Rationale: Diisopropylcarbodiimide (DIC) is a common coupling agent.[15] Its byproduct, diisopropylurea, is soluble in common SPPS solvents, making it preferable to DCC for solid-phase applications.[15][16] HOBt is added as an activating agent and to suppress racemization by forming an active ester intermediate, which enhances coupling efficiency.[15][16][17]

-

Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and IPA (3x).

-

Kaiser Test (Post-Coupling):

Repeat the entire elongation cycle (Steps 1-7) to couple the second Boc-Glu(OBzl)-OH residue.

Phase 3: N-terminal Boc Group Introduction

After the final Glu residue is coupled, the N-terminus is deprotected (as in Phase 2, Step 2) and neutralized (Phase 2, Step 3). The final Boc group is then introduced.

-

Boc Anhydride Coupling:

-

Swell the H-Glu(OBzl)-Glu(OBzl)-Leu-Resin in DCM.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 3.0 eq.) and DIEA (1.5 eq.) in DCM.

-

Agitate for 1-2 hours.

-

Wash the resin thoroughly with DCM (3x), DMF (3x), and Methanol (3x). Dry the final peptide-resin in vacuo.

-

Phase 4: Cleavage from Resin and Deprotection

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and volatile. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus (e.g., Kel-F) within a certified fume hood.[18][19]

-

Preparation:

-

Place the dried peptide-resin (~0.2 mmol) in the HF apparatus reaction vessel.

-

Add a scavenger, such as anisole (1.0 mL), to the vessel.[9]

-

Rationale: During cleavage, the acidolysis of benzyl protecting groups generates reactive benzyl carbocations. Scavengers like anisole are required to trap these electrophiles and prevent side reactions with nucleophilic residues (e.g., modification of Trp or Met, though not present in this sequence).[18]

-

-

HF Cleavage:

-

HF Removal and Peptide Precipitation:

-

Evaporate the HF under a stream of nitrogen or under vacuum, trapping the effluent in a suitable base trap (e.g., CaO).[18]

-

Once the HF is removed, add cold, peroxide-free diethyl ether to the residue to precipitate the crude peptide.

-

Wash the precipitate several times with cold diethyl ether to remove the scavenger and other organic-soluble impurities.[20]

-

-

Extraction and Lyophilization:

-

Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).

-